An In-Depth Technical Guide to 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid, a substituted N-alkyl amino acid of interest in medicinal chemistry and drug discovery. The unique structural features of this molecule, combining a chiral propanoic acid moiety with a dimethyl-substituted pyrrolidine ring, offer a compelling scaffold for the development of novel therapeutic agents. This document delves into the chemical structure, stereochemical considerations, plausible synthetic pathways, and potential biological applications of this compound, supported by established chemical principles and analogous structures from the scientific literature.
Molecular Structure and Physicochemical Properties
2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid possesses a tertiary amine integrated within a five-membered pyrrolidine ring, which is further substituted with two methyl groups at the 2- and 5-positions. This pyrrolidine moiety is attached via its nitrogen atom to the alpha-carbon of a propanoic acid.
The presence of multiple stereocenters—one on the propanoic acid alpha-carbon and two in the pyrrolidine ring (C2 and C5)—gives rise to several possible stereoisomers. The relative stereochemistry of the methyl groups on the pyrrolidine ring (cis or trans) and the absolute configuration of the propanoic acid's chiral center will significantly influence the molecule's three-dimensional shape and its biological activity. The cyclic nature of the pyrrolidine ring imparts a degree of conformational rigidity compared to acyclic amino acids.[1]
Predicted Physicochemical Properties:
Due to the absence of direct experimental data for this specific molecule, the following properties are estimated based on structurally related N-substituted amino acids and pyrrolidine derivatives.[2][3]
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C9H17NO2 | Based on structural components. |
| Molecular Weight | 171.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid at room temperature. | Similar to many amino acids.[2] |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the carboxylic acid and tertiary amine groups should confer polarity and water solubility.[3] |
| pKa | Carboxylic acid pKa is estimated to be around 2-3; the conjugate acid of the tertiary amine is estimated to be around 10-11. | Based on typical pKa values for carboxylic acids and tertiary amines.[2] |
| Isoelectric Point (pI) | Estimated to be in the range of 6-7. | Calculated as the average of the carboxylic acid pKa and the conjugate acid pKa of the amine. |
Synthesis of 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid
Two primary synthetic strategies are proposed for the preparation of 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid: N-alkylation of 2,5-dimethylpyrrolidine and reductive amination .
Synthetic Route 1: N-Alkylation of 2,5-dimethylpyrrolidine
This approach involves the direct alkylation of 2,5-dimethylpyrrolidine with a suitable 2-halopropanoic acid derivative, such as ethyl 2-bromopropanoate. This is a classic SN2 reaction where the secondary amine acts as a nucleophile.
Diagram of N-Alkylation Synthetic Workflow
Caption: Workflow for the synthesis of the target compound via N-alkylation.
Experimental Protocol: N-Alkylation and Subsequent Hydrolysis
Step 1: N-Alkylation of 2,5-dimethylpyrrolidine
-
To a solution of 2,5-dimethylpyrrolidine (1.0 equivalent) in an aprotic polar solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of any protonated amine.
-
Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2,5-dimethyl-1-pyrrolidinyl)propanoate.
Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. A base is necessary to neutralize the HBr formed during the reaction and to drive the equilibrium towards the product.
Step 2: Saponification of the Ester
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify to a pH of approximately 6-7 with a suitable acid (e.g., 1M HCl). This will protonate the carboxylate to form the carboxylic acid and protonate the tertiary amine to form the corresponding ammonium salt.
-
The product can then be isolated by crystallization or purified by ion-exchange chromatography.
Rationale: Saponification is a standard method for the hydrolysis of esters to their corresponding carboxylic acids. Careful pH adjustment is crucial for the isolation of the final product in its zwitterionic form.
Synthetic Route 2: Reductive Amination
This alternative route involves the reaction of 2,5-dimethylpyrrolidine with a 2-oxopropanoic acid derivative (e.g., ethyl pyruvate) to form an enamine or iminium intermediate, which is then reduced in situ to the desired product.
Diagram of Reductive Amination Synthetic Workflow
Caption: Workflow for the synthesis of the target compound via reductive amination.
Experimental Protocol: Reductive Amination and Subsequent Hydrolysis
Step 1: Reductive Amination
-
In a round-bottom flask, dissolve 2,5-dimethylpyrrolidine (1.0 equivalent) and ethyl pyruvate (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2,5-dimethyl-1-pyrrolidinyl)propanoate.
Rationale: Reductive amination is a highly efficient one-pot procedure for the synthesis of amines.[4] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for this transformation.[5]
Step 2: Saponification of the Ester
The hydrolysis of the resulting ester can be carried out using the same procedure as described in Synthetic Route 1.
Spectroscopic Characterization
The structure of 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid can be confirmed using a combination of spectroscopic techniques. The expected spectral data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8][9]
-
¹H NMR:
-
A broad singlet or exchangeable proton signal for the carboxylic acid proton (typically >10 ppm).
-
Multiplets in the region of 2.5-3.5 ppm corresponding to the protons on the pyrrolidine ring and the alpha-proton of the propanoic acid moiety.
-
Doublets for the methyl groups on the pyrrolidine ring and a doublet for the methyl group on the propanoic acid chain, with coupling to their adjacent protons. The chemical shifts and coupling constants will be dependent on the stereochemistry of the molecule.
-
-
¹³C NMR:
-
A signal for the carboxylic acid carbonyl carbon in the range of 170-180 ppm.
-
Signals for the carbons of the pyrrolidine ring, typically in the range of 40-60 ppm for the carbons adjacent to the nitrogen, and 20-40 ppm for the other ring carbons.
-
Signals for the methyl carbons will appear in the upfield region (10-25 ppm).
-
Infrared (IR) Spectroscopy[1][10][11][12]
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.
-
C-N stretching vibrations in the region of 1000-1250 cm⁻¹.
-
C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry (MS)[6][13][14][15]
-
The molecular ion peak (M⁺) should be observed, corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns for amines often involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.
Potential Biological and Pharmacological Applications
The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.[6][7] N-substituted amino acids also exhibit a wide range of pharmacological activities.[7] Based on the structural features of 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid, several potential applications can be postulated:
-
Enzyme Inhibition: The carboxylic acid group can act as a key binding element for the active sites of various enzymes. For example, N-acetylpyrrolidine derivatives have shown inhibitory activity against α-glucosidase and α-amylase, which are relevant targets for the treatment of type 2 diabetes.[8]
-
Anti-inflammatory and Analgesic Agents: Many N-acylhydrazone derivatives, which share some structural similarities, have demonstrated potent anti-inflammatory and analgesic properties.[9]
-
Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in many CNS-active drugs. The lipophilicity and basicity of the molecule can be tuned by the substituents to potentially target receptors or enzymes in the brain.
-
Antimicrobial and Anticancer Activity: Various pyrrolidine derivatives have been reported to possess antimicrobial and anticancer properties.[7]
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid and its various stereoisomers.
Conclusion
2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid represents a structurally interesting molecule with the potential for diverse biological activities. The synthetic routes outlined in this guide, based on well-established chemical transformations, provide a practical framework for its preparation in a laboratory setting. The predicted spectroscopic and physicochemical properties offer a basis for its characterization. The exploration of the pharmacological profile of this compound and its stereoisomers could lead to the discovery of novel therapeutic agents for a range of diseases. This technical guide serves as a foundational resource for researchers and scientists interested in the synthesis and evaluation of this promising chemical entity.
References
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. [Link]
- Chapkanov, A. G., Dzimbova, T. A., & Ivanova, B. B. (2011). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of the University of Chemical Technology and Metallurgy, 46(3), 269-274.
-
Srichai, T., et al. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(4), 368-377. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 4310-4318. [Link]
-
Royal Society of Chemistry. (2018). Facile Access to α-Aryl Substituted Pyrrolidines. [Link]
-
Murelli, R. P., et al. (2019). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Chemical Society Reviews, 48(10), 2735-2751. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
Leifer, A., & Lippincott, E. R. (1957). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society, 79(19), 5098-5101. [Link]
-
JoVE. (2023, April 30). Mass Spectrometry of Amines. [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Cerezo, J., et al. (2010). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 12(40), 13034-13042. [Link]
-
Oomens, J., et al. (2009). Gas-phase IR spectroscopy of deprotonated amino acids. The Journal of Physical Chemistry A, 113(16), 4310-4318. [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]
-
Wikipedia. (2024, February 7). Amino acid. [Link]
-
Ajani, O. O., et al. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, 15-26. [Link]
-
Reddit. (2022, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]
-
ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of 5a. [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
Barluenga, J., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701771. [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
Britannica. (2024, February 3). Protein - Amino Acids, Physicochem. [Link]
-
Organic Chemistry Division, University of Southampton. (n.d.). Reductive Amination. [Link]
-
Brondani, D. J., et al. (2007). A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives. Tetrahedron Letters, 48(20), 3537-3540. [Link]
-
Fesenko, A. A., et al. (2019). N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. Arkivoc, 2019(2), 209-221. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Amino Acid Physical Properties | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. gctlc.org [gctlc.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benthamopen.com [benthamopen.com]
